
Tetracaine hydrochloride
Overview
Description
Tetracaine hydrochloride (C₁₅H₂₅ClN₂O₂; molecular weight 300.82) is a long-acting ester-type local anesthetic first synthesized in 1930 . It is highly soluble in water and ethanol but insoluble in ether and benzene, with a melting point of 147–150°C . Clinically, it is used for surface, infiltration, and spinal anesthesia, often at concentrations of 0.05–0.1% for topical applications and 2–5% for ophthalmic or dermatological procedures . Its high lipid solubility (100× greater than procaine) enhances its penetration into nerve tissues, resulting in rapid onset and prolonged duration of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of tetracaine hydrochloride typically involves multiple steps:
Reaction of p-aminobenzoic acid with n-butanal: This step is carried out in the presence of N,N-dimethylethanolamine, which acts as a solvent and reactant.
Esterification: The product from the first step undergoes esterification with N,N-dimethylethanolamine.
Salt Formation: The final step involves the reaction of the esterified product with hydrochloric acid to form this compound.
Industrial Production Methods
Industrial production methods often involve similar steps but are optimized for large-scale production. For example, the use of N,N-dimethylethanolamine as a solvent eliminates the need for solvent switching before esterification, increasing the content of the final product .
Chemical Reactions Analysis
Types of Reactions
Tetracaine hydrochloride undergoes several types of chemical reactions:
Hydrolysis: It is rapidly hydrolyzed by plasma esterases to form para-aminobenzoic acid and diethylaminoethanol.
Fluorescence Quenching: It can form ion-association complexes with aromatic amino acids like tryptophane, tyrosine, or phenylalanine, leading to fluorescence quenching.
Common Reagents and Conditions
Hydrolysis: This reaction typically occurs in the presence of plasma esterases.
Fluorescence Quenching: This reaction occurs in a pH 6.3 acidic medium with aromatic amino acids as probes.
Major Products
Hydrolysis: The major products are para-aminobenzoic acid and diethylaminoethanol.
Fluorescence Quenching: The major products are ion-association complexes with aromatic amino acids.
Scientific Research Applications
Tetracaine hydrochloride is a local anesthetic used in various medical applications, including ophthalmic procedures, topical anesthesia, and pain management . It functions by blocking nerve signals in the body .
Scientific Research Applications
Ophthalmic Use: this compound is frequently used as a topical anesthetic in ophthalmology . A 0.5% solution is indicated for procedures requiring a rapid and short-acting topical ophthalmic anesthetic .
- Dosage and Administration: One drop is topically administered in the eye as needed, and any unused portion should be discarded .
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Efficacy and Safety: A study examined the use of topical tetracaine for 24 hours for corneal abrasions . The results indicated that it is safe for this duration and patients found it more effective than saline eye drops for pain relief. The study involved 116 patients with uncomplicated corneal abrasions who were administered either 1% this compound or saline every 30 minutes while awake for 24 hours. No complications were specifically attributed to the use of topical anesthetics .
Outcome Measure Tetracaine Group (n=59) Saline Group (n=57) Persistent fluorescein uptake at 48 hours 23.9% 21.3% Persistent symptoms at 48 hours 21.7% 21.3% Overall effectiveness rating (Numeric Rating Scale 0-10) 7.7 3.9
Topical Anesthesia: this compound is used as a topical anesthetic in combination with other active pharmaceutical ingredients (APIs) such as lidocaine and epinephrine (LET) or benzocaine and lidocaine (BLT) . These combinations are available as topical gels, creams, solutions, and lotions, with this compound concentrations ranging from 0.5% to 4% .
- Reasons for Use: LET gel is favored over injections for children, and compounding higher-strength solutions can reduce the number of eye drops needed during invasive eye procedures .
Pain Management: this compound is used for anesthesia and the treatment of severe pain as a solution for intrathecal injection in concentrations up to 35 mg/mL .
Dental Use: this compound is used in combination with lidocaine and prilocaine as a dental gel for use as a numbing agent in concentrations ranging from 2% to 4% .
Other Applications: this compound is also used as a liquid for nasal, oral, or topical anesthesia in concentrations ranging from 2% to 4% . Additionally, it can be administered via aerosol inhalation for bronchoscopy in combination with dyclonine hydrochloride mucilage .
Macrophage Pyroptosis: this compound can induce macrophage pyroptosis, mediated by inflammatory caspases .
Case Studies
Corneal Abrasions: A study of 116 patients with corneal abrasions showed that topical tetracaine was safe to use for 24 hours and was perceived to be more effective than saline for pain relief .
Ophthalmic Anesthesia: this compound ophthalmic solution 0.5% is used for procedures requiring rapid and short-acting topical ophthalmic anesthesia .
Mechanism of Action
Tetracaine hydrochloride exerts its effects by blocking voltage-gated sodium channels in nerve fibers. This prevents the initiation and conduction of neuronal impulses, leading to local anesthesia . It also acts as an allosteric blocker of calcium release channels, inhibiting spontaneous calcium release events at low concentrations and blocking release completely at high concentrations .
Comparison with Similar Compounds
Pharmacological and Physicochemical Properties
Table 1: Comparative Properties of Tetracaine Hydrochloride and Analogous Local Anesthetics
Key Findings:
- Tetracaine’s 100× higher lipid solubility allows deeper tissue penetration and longer efficacy .
- Lidocaine : An amide-type anesthetic, lidocaine has a faster onset (2–5 minutes) but shorter duration than tetracaine. Both inhibit Ca⁺⁺ mobilization in smooth muscle, but lidocaine is preferred for cardiac arrhythmias due to its systemic antiarrhythmic properties .
- Proparacaine : Used in ophthalmology, proparacaine acts within seconds but lasts <30 minutes. Unlike tetracaine, it reduces tear film stability, increasing corneal dryness risk .
Mechanistic and Clinical Differences
- Receptor Interactions: Tetracaine and lidocaine noncompetitively antagonize adrenergic and cholinergic receptors by disrupting Ca⁺⁺ mobilization, whereas procaine has weaker receptor effects .
- Ophthalmic Use: Tetracaine 0.5% increases non-invasive tear breakup time (NITBUT), reducing intraoperative irritation, while proparacaine 0.5% decreases tear film volume .
- Thermal Stability : this compound decomposes at 187°C, less stable than its ionic liquid derivatives (e.g., tetracainium salicylate, stable up to 218°C) .
Analytical and Formulation Considerations
- Quantitative Analysis : Capillary isotachophoresis separates tetracaine, procaine, and lidocaine with 99.7% recovery, highlighting their distinct net mobilities .
- Combination Therapies : Tetracaine is often compounded with lidocaine and epinephrine (LET solution) for enhanced efficacy in topical anesthesia, showing stability under varied storage conditions .
Biological Activity
Tetracaine hydrochloride is a local anesthetic with a diverse range of biological activities, including its well-established role in anesthesia, as well as emerging applications in oncology and antimicrobial therapy. This article reviews the mechanisms of action, pharmacological effects, and clinical implications of this compound, supported by relevant case studies and research findings.
This compound primarily exerts its anesthetic effects by blocking voltage-gated sodium channels in neuronal cell membranes. This inhibition prevents sodium influx, which is crucial for the propagation of action potentials in nerve fibers, thereby inducing local anesthesia .
Additional Mechanisms
- Antitumor Activity : Recent studies indicate that this compound can downregulate the protein hnRNPA1 , leading to cell cycle arrest and suppression of tumor growth in various cancers such as melanoma and breast cancer .
- Antibacterial Properties : Tetracaine has been shown to damage the cell membranes of Gram-negative bacteria, enhancing permeability and leading to cell lysis . This bactericidal effect is particularly significant against pathogens like Pseudomonas aeruginosa.
- Antioxidant Activity : The compound also exhibits antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation, which may contribute to its anti-inflammatory effects .
Pharmacological Effects
The pharmacological profile of this compound includes various therapeutic applications:
Activity | Description |
---|---|
Local Anesthesia | Induces anesthesia by blocking nerve conduction via sodium channel inhibition. |
Antitumor | Suppresses tumor growth through hnRNPA1 downregulation and cell cycle arrest. |
Antibacterial | Exhibits bactericidal effects against Gram-negative bacteria by damaging cell membranes. |
Antioxidant | Scavenges free radicals, potentially reducing oxidative stress in tissues. |
Efficacy in Corneal Abrasions
A randomized clinical trial assessed the safety and effectiveness of topical this compound (1%) in patients with corneal abrasions. The study involved 116 patients who received either tetracaine or saline every 30 minutes for 24 hours. Key findings include:
- Pain Relief : Patients rated tetracaine significantly higher for overall effectiveness compared to saline (7.7 vs. 3.9 on a numeric rating scale) despite no significant differences in pain scores during the first 48 hours .
- Safety : No complications related to tetracaine use were reported, with similar corneal healing rates between groups (23.9% vs. 21.3% for persistent fluorescein uptake) .
Intraocular Pressure Study
Another study evaluated the effect of topical tetracaine on intraocular pressure (IOP) in cats. Results showed a significant decrease in IOP two minutes post-administration, returning to baseline after 15 minutes, indicating potential applications in ocular procedures .
Case Studies
- Antitumor Application : A study demonstrated that this compound inhibited melanoma cell growth both in vitro and in vivo, suggesting its potential as an adjunct therapy in cancer treatment .
- Bacterial Inhibition : Research indicated that tetracaine effectively inhibited the growth of Pseudomonas aeruginosa, highlighting its role as a topical antimicrobial agent .
Q & A
Basic Research Questions
Q. How does the chemical structure of tetracaine hydrochloride influence its anesthetic efficacy and mechanism of action?
this compound’s structure includes a benzoate ester and a tertiary amine group, enabling it to reversibly block sodium channels and inhibit voltage-sensitive calcium release from intracellular stores. This dual action stabilizes neuronal membranes, preventing nerve impulse transmission . The ester linkage facilitates hydrolysis by plasma esterases, contributing to its metabolism into aminobenzoic acid and diethylaminoethanol . Structural optimization studies, such as N-alkylation and esterification, have enhanced its lipophilicity and duration of action .
Q. What analytical methods are recommended for quantifying this compound in pharmaceutical formulations?
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard. A validated method uses:
- Column: Agela Venusil XBP C18 (4.6 mm × 250 mm, 5 µm)
- Mobile phase: Methanol-water (55:45) with 0.4% triethylamine (pH 3.0 adjusted with phosphoric acid)
- Detection: 315 nm for content analysis, 308 nm for impurity profiling
- Linearity: 0.2064–41.28 µg/mL (R² > 0.999) . For illegal additive detection in non-pharmaceutical products, UHPLC-Q-TOF-MS with gradient elution (0.05% formic acid/acetonitrile) provides high specificity .
Q. What synthesis routes are employed for this compound, and how can yields be optimized?
A three-step synthesis from 4-methyl-2-pentanone involves:
- N-alkylation: Reacting 4-butylaminobenzoic acid with methyl isobutyl ketone.
- Hydrolysis: Acidic or basic cleavage of intermediates.
- Esterification: Formation of the final ester derivative. Optimizing reaction time (e.g., 4-hour reflux) and catalyst (anhydrous K₂CO₃) achieves yields up to 85.09% . Purity is confirmed via FTIR, ¹H NMR, and HPLC .
Advanced Research Questions
Q. How should in vivo studies be designed to evaluate tetracaine’s antimicrobial effects against antibiotic-resistant pathogens?
- Model: Use NZW rabbits with induced Staphylococcus aureus infections (e.g., neonatal conjunctivitis).
- Groups: Divide into treatment (tetracaine ophthalmic solution), active control (0.3% ciprofloxacin), and placebo (saline).
- Metrics: Clinical scores (redness, discharge), bacterial load (CFU counts), and antibiotic resistance indices (e.g., MAR index reduction).
- Statistical analysis: ANOVA with post-hoc tests (e.g., p ≤ 0.0001 for bacterial load reduction) .
Q. How can synthesis protocols be improved to address low yields or impurity formation?
- Reaction monitoring: Use in-situ FTIR to track intermediate formation.
- Catalyst screening: Test alternatives to K₂CO₃, such as DMAP, for esterification efficiency.
- Purification: Employ recrystallization in ethanol-water mixtures to remove by-products like aminobenzoic acid .
Q. How can contradictions in tetracaine’s antimicrobial efficacy across studies be resolved?
Discrepancies may arise from variations in:
- Concentration: Tetracaine’s MIC against S. aureus ranges from 0.05% to 0.1% depending on formulation .
- Administration route: Topical vs. systemic delivery affects bioavailability.
- Bacterial strains: MAR index reductions (e.g., 20% in MRSA vs. 10% in MSSA) require strain-specific validation . Standardize protocols using CLSI guidelines and include negative controls (e.g., saline) to isolate drug effects.
Q. What crystallographic techniques elucidate this compound’s solid-state properties?
Synchrotron X-ray powder diffraction (XRPD) with Rietveld refinement resolves its crystal structure:
- Space group: Monoclinic P2₁/c
- Hydrogen bonding: N⁺–Cl⁻ interactions stabilize molecular packing.
- Preferred orientation: Accounted for in refinement (Rwp = 0.0956, RF² = 0.1638) . This data informs stability studies (e.g., polymorphism risks) and formulation design.
Q. How can impurity profiles of this compound be characterized for regulatory compliance?
Properties
IUPAC Name |
2-(dimethylamino)ethyl 4-(butylamino)benzoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2.ClH/c1-4-5-10-16-14-8-6-13(7-9-14)15(18)19-12-11-17(2)3;/h6-9,16H,4-5,10-12H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWHTZKZQNXVAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC=C(C=C1)C(=O)OCCN(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
94-24-6 (Parent) | |
Record name | Tetracaine hydrochloride [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136470 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6042448 | |
Record name | Tetracaine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6042448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID11533049 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
136-47-0, 53762-93-9 | |
Record name | Tetracaine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136-47-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetracaine hydrochloride [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136470 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Viractin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053762939 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetracaine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757337 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tetracaine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6042448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetracaine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.771 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | TETRACAINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NF5D4OPCI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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